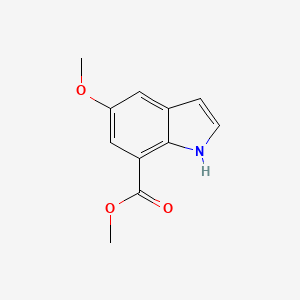

Methyl 5-methoxy-1H-indole-7-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 5-methoxy-1H-indole-7-carboxylate |

InChI |

InChI=1S/C11H11NO3/c1-14-8-5-7-3-4-12-10(7)9(6-8)11(13)15-2/h3-6,12H,1-2H3 |

InChI Key |

YFRVZHHUHWJLGJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CN2)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Methoxy 1h Indole 7 Carboxylate

Established Synthetic Routes for Indole-7-carboxylates

The synthesis of indole-7-carboxylates presents unique challenges due to the regioselectivity required to introduce a substituent at the C7 position of the indole (B1671886) nucleus. Several classical indole syntheses have been adapted to achieve this outcome. A notable approach involves the functionalization of pre-existing indoles. For instance, ortho-lithiation of an N-protected indole, followed by carboxylation, can introduce the carboxylate group at the C7 position. The choice of the protecting group on the indole nitrogen is critical to direct the metallation to the desired position.

Another established strategy involves the construction of the indole ring from appropriately substituted benzene (B151609) derivatives. For example, the Reissert indole synthesis can be employed, starting from an ortho-nitrotoluene that bears the necessary precursors for the methoxy (B1213986) and carboxylate groups at the desired positions. This method involves the condensation of the ortho-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylate, which can then be further manipulated. However, achieving the specific 5-methoxy-7-carboxylate substitution pattern requires careful selection and synthesis of the starting materials.

Furthermore, transition metal-catalyzed reactions, such as palladium-catalyzed cyclization of ortho-alkynylanilines, have emerged as powerful tools for indole synthesis. By using a suitably substituted 2-alkynylaniline, one can construct the indole ring with a high degree of control over the substitution pattern.

Novel Approaches to the Synthesis of Methyl 5-methoxy-1H-indole-7-carboxylate

Recent research has focused on developing more direct and efficient routes to specifically synthesize this compound. These novel approaches often involve a combination of classic reactions with modern techniques and reagents.

Esterification Reactions for Carboxylate Formation

The final step in the synthesis of this compound is often the esterification of the corresponding carboxylic acid, 5-methoxy-1H-indole-7-carboxylic acid. This transformation can be achieved through various standard methods.

One of the most common methods is Fischer-Speier esterification , which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the product.

Alternatively, for substrates that may be sensitive to strong acids, milder conditions can be employed. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) facilitates the esterification with methanol under neutral conditions and at room temperature. organic-chemistry.org This method is often preferred for complex molecules to avoid potential side reactions.

Another effective method is the reaction of the carboxylic acid with a methylating agent, such as diazomethane (B1218177) or methyl iodide. While diazomethane is highly efficient, its toxicity and explosive nature necessitate careful handling. Methyl iodide, used in the presence of a base like potassium carbonate or sodium hydride, offers a safer alternative for the methylation of the carboxylate.

| Esterification Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer-Speier | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents | Harsh acidic conditions |

| DCC/DMAP Coupling | Methanol, DCC, DMAP (cat.) | Room Temperature | Mild conditions, high yield | DCC can be an allergen |

| Methyl Iodide | Methyl Iodide, K₂CO₃ | Varies | Good for sensitive substrates | Methyl iodide is toxic |

Indole Core Formation Strategies

The construction of the 5-methoxy-1H-indole-7-carboxylate core is the most critical part of the synthesis. Adaptations of classical indole syntheses are often employed to achieve the desired substitution pattern.

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring. wikipedia.orgthermofisher.com It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgthermofisher.com To synthesize the target molecule, a (4-methoxy-2-substituted-phenyl)hydrazine would be reacted with a pyruvate (B1213749) derivative. The challenge lies in the synthesis of the appropriately substituted phenylhydrazine and controlling the regioselectivity of the cyclization.

For instance, starting with 3-methoxy-5-nitrotoluene, a series of reactions including reduction of the nitro group to an amine, diazotization, and subsequent reduction would yield the required (4-methoxy-2-methylphenyl)hydrazine. The subsequent reaction with methyl pyruvate under acidic conditions could potentially lead to the formation of the desired indole. However, the presence of the methoxy group can influence the direction of the cyclization, and a mixture of isomers is a possible outcome. nih.gov

| Starting Material | Key Intermediate | Reaction | Expected Product |

| 3-Methoxy-5-nitrotoluene | (4-methoxy-2-methylphenyl)hydrazine | Fischer Indole Synthesis with Methyl Pyruvate | Methyl 5-methoxy-7-methyl-1H-indole-2-carboxylate |

It is important to note that the direct application of the Fischer indole synthesis to obtain a 7-carboxylate is not straightforward and often requires multi-step sequences to introduce the carboxylate functionality.

The Bischler indole synthesis involves the reaction of an arylamine with an α-halo- or α-hydroxyketone. wikipedia.orgpsu.edu For the synthesis of this compound, a potential route could involve the reaction of a 3-methoxy-5-amino-benzoic acid derivative with a suitable α-haloketone. The challenge in this approach is the potential for multiple side reactions and the often harsh conditions required for the cyclization step. wikipedia.org

Modern modifications of the Bischler synthesis, such as those employing microwave irradiation or milder catalysts, could potentially improve the yields and selectivity of this reaction for highly substituted indoles. organic-chemistry.orgmdpi.com A modified Bischler synthesis has been used to prepare a dimethoxy-substituted indole carboxylate, suggesting its potential applicability to the target molecule with appropriate starting materials. chim.it

The Hemetsberger indole synthesis is a thermal decomposition of a 3-aryl-2-azido-propenoic ester to an indole-2-carboxylic ester. wikipedia.org This method is particularly interesting as it directly yields an indole-carboxylate. To apply this to the synthesis of the target molecule, one would start with 3-methoxy-5-formylbenzoic acid. This aldehyde would be condensed with methyl azidoacetate to form the corresponding azidopropenoate. Subsequent thermolysis would then lead to the cyclization and formation of the indole ring.

A key advantage of the Hemetsberger synthesis is that the position of the substituents on the starting benzaldehyde (B42025) directly translates to the substitution pattern on the resulting indole. Therefore, using a 3-methoxy-5-formylbenzoate derivative as the starting material would be expected to yield the desired 5-methoxy-1H-indole-7-carboxylate. Studies on meta-substituted benzaldehydes in the Hemetsberger synthesis have shown the formation of both 5- and 7-substituted indoles, indicating that careful optimization of the reaction conditions would be necessary to favor the desired 7-substituted isomer. rsc.org

| Starting Aldehyde | Key Intermediate | Reaction | Expected Product |

| Methyl 3-formyl-5-methoxybenzoate | Methyl 2-azido-3-(3-methoxy-5-(methoxycarbonyl)phenyl)acrylate | Hemetsberger Indole Synthesis | Methyl 5-methoxy-1H-indole-2,7-dicarboxylate |

Further decarboxylation at the 2-position would be necessary to obtain the final target molecule.

Nenitzescu Indole Synthesis Relevance

The Nenitzescu indole synthesis, first reported by Costin Nenițescu in 1929, is a powerful method for creating 5-hydroxyindole (B134679) derivatives. wikipedia.org The core reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.comchemicalbook.com Its primary relevance to the synthesis of this compound lies in its ability to directly furnish the 5-oxygenated indole core.

The classic Nenitzescu reaction yields a 5-hydroxyindole, which can serve as a direct precursor to the 5-methoxy group through a subsequent methylation step (e.g., using dimethyl sulfate (B86663) or a similar methylating agent). The primary challenge in adapting this synthesis for the target molecule is the introduction of the carboxylate group at the C7 position. The regiochemical outcome of the Nenitzescu synthesis is highly dependent on the substitution pattern of the starting benzoquinone. wikipedia.org

Achieving a C7-substituted product via this route would necessitate the use of a appropriately substituted benzoquinone. However, the reaction's mechanism, which involves a Michael addition followed by a nucleophilic attack and elimination, does not inherently favor substitution at the C7 position, making this a significant synthetic hurdle. wikipedia.org While the reaction can be performed with various substituents, achieving the specific 5,7-disubstitution pattern required for the target compound is not a typical outcome of this method, and literature on this specific transformation is scarce. acs.orgacs.org Therefore, while theoretically relevant for forming the 5-oxygenated indole ring, the Nenitzescu synthesis presents considerable regiochemical challenges for the direct construction of the this compound framework.

Introduction of Methoxy and Methyl Substituents

The successful synthesis of this compound hinges on the precise and efficient introduction of the methoxy group at the C5 position and the methyl carboxylate (ester) group at the C7 position. The functionalization of the indole benzene ring, particularly at the C7 position, is notoriously challenging due to the inherent reactivity of the pyrrole (B145914) ring (especially at C3). acs.orgacs.org

Strategies for C5-Methoxy Group Introduction:

Starting from a Pre-functionalized Aniline (B41778): A common and effective strategy involves beginning the indole synthesis with an aniline derivative that already contains the desired methoxy group. For instance, a synthesis could commence from a 4-methoxyaniline derivative, which would ultimately place the methoxy group at the C5 position of the resulting indole. acs.orgchim.it

Post-Indolization Modification: As mentioned in the context of the Nenitzescu synthesis, one could form a 5-hydroxyindole first and then perform an O-methylation.

Strategies for C7-Methyl Carboxylate Group Introduction: The introduction of a substituent at the C7 position is significantly more complex and often requires specialized techniques to overcome the site's lower reactivity compared to other positions on the indole ring. nih.gov

Directed ortho-Metalation (DoM): This is a powerful strategy for C7 functionalization. It involves the use of a directing group (DG) on the indole nitrogen (N1 position). The DG coordinates to a strong base (typically an organolithium reagent), directing the deprotonation to the adjacent C7 position. The resulting C7-lithiated species can then be quenched with an electrophile like carbon dioxide (CO₂) to form a carboxylic acid. Subsequent esterification with methanol yields the desired methyl carboxylate. acs.orgresearchgate.net Removable directing groups such as P(O)tBu₂ have been successfully employed for this purpose. acs.orgresearchgate.net

Transition Metal-Catalyzed C-H Functionalization: This modern approach allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond. acs.orgacs.org Palladium and rhodium catalysts have been used for C7 arylation and other functionalizations, often requiring a directing group on the indole nitrogen to achieve the necessary regioselectivity. nih.gov While direct C7-carboxylation via C-H activation is an area of active research, it remains a challenging transformation.

Synthesis from Pre-functionalized Aromatics: An alternative to functionalizing the indole core is to build the indole from a benzene ring that already possesses the required substituents. A synthesis could start from a molecule like 3-amino-4-methoxybenzoic acid or a related derivative. The pyrrole ring would then be constructed onto this pre-functionalized aromatic core using classic indole syntheses like the Madelung or Reissert methods, adapted for the specific substrate.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of indole derivatives is critical for maximizing product yield, minimizing side reactions, and ensuring process efficiency. The principles of reaction optimization are broadly applicable to the various potential routes toward this compound. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reaction time. numberanalytics.comacademax.com

Catalyst Selection: The choice of catalyst is paramount in many indole syntheses.

Acid Catalysts: Traditional methods like the Fischer indole synthesis rely on Brønsted or Lewis acids (e.g., HCl, ZnCl₂). numberanalytics.com

Transition Metal Catalysts: Modern cross-coupling and C-H functionalization methods depend on transition metals like palladium, rhodium, or copper. The specific ligand coordinated to the metal can have a profound impact on yield and selectivity. nih.gov

Heterogeneous Catalysts: To improve sustainability and ease of purification, solid-supported catalysts, such as zeolites or metal nanoparticles, are increasingly used. These can offer improved yields and can be easily removed from the reaction mixture by filtration. numberanalytics.com

Solvent Effects: The solvent can influence reactant solubility, reaction rates, and even the reaction pathway. While polar aprotic solvents like DMF and DMSO are common, studies often explore a range of options to find the optimal medium. acs.org For instance, in some indole syntheses, highly polar solvents have been shown to give the best performance. wikipedia.org

Temperature and Time: These two parameters are intrinsically linked. Higher temperatures generally increase reaction rates but can also lead to the formation of undesired byproducts or decomposition of the product. numberanalytics.com Systematic optimization often involves running the reaction at various temperatures and monitoring the progress over time (e.g., by TLC or LC-MS) to identify the conditions that provide the highest conversion to the desired product in the shortest reasonable time. rsc.org

The following table illustrates a hypothetical optimization study for a key reaction step, such as a directed metalation-carboxylation, based on common practices in organic synthesis.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | n-BuLi (1.1) | THF | -78 | 2 | 45 |

| 2 | s-BuLi (1.1) | THF | -78 | 2 | 65 |

| 3 | s-BuLi (1.5) | THF | -78 | 2 | 72 |

| 4 | s-BuLi (1.5) | Et₂O | -78 | 2 | 58 |

| 5 | s-BuLi (1.5) | THF | -40 | 2 | 60 (decomposition observed) |

| 6 | s-BuLi (1.5) | THF | -78 | 4 | 75 |

This table is a representative example of an optimization process and does not reflect experimentally verified data for this specific compound.

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of growing importance. mdpi.comacs.org Developing a sustainable route to this compound involves considering factors such as atom economy, waste reduction, and the use of environmentally benign materials. nih.gov

Key green chemistry approaches relevant to indole synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with safer alternatives is a primary goal. jddhs.com Water, ethanol (B145695), supercritical CO₂, and deep eutectic solvents (DESs) are increasingly explored as reaction media for indole synthesis. numberanalytics.comjocpr.com

Energy Efficiency: Microwave-assisted synthesis and continuous flow processing are energy-efficient techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comtandfonline.comtandfonline.com Microwave irradiation, in particular, has been shown to be a rapid and efficient method for various indole syntheses. tandfonline.comresearchgate.net

Catalysis: The use of catalytic rather than stoichiometric reagents is a core principle of green chemistry. This includes the development of highly efficient and recyclable catalysts, such as nanocatalysts or enzymes (biocatalysis), which can operate under mild conditions. mdpi.combenthamdirect.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are excellent examples of atom-economical processes. rsc.org

| Green Chemistry Principle | Application in Indole Synthesis | Potential Benefit |

|---|---|---|

| Waste Prevention | Developing high-yield, high-selectivity reactions. | Reduced need for purification, less chemical waste. |

| Atom Economy | Employing multicomponent reactions (MCRs) to build the indole core. rsc.org | Maximizes incorporation of starting materials into the product. |

| Safer Solvents & Auxiliaries | Using water, ethanol, or ionic liquids as reaction media. benthamdirect.com | Reduced environmental impact and operator hazard. |

| Energy Efficiency | Utilizing microwave-assisted or flow chemistry synthesis. jddhs.comtandfonline.com | Shorter reaction times, lower energy consumption. |

| Use of Catalysis | Replacing stoichiometric reagents with recyclable catalysts (e.g., nanocatalysts, biocatalysts). researchgate.net | Reduced waste, milder reaction conditions, potential for reuse. |

Stereoselective Synthesis of Analogues and Enantiomers

While this compound is an achiral molecule, the indole scaffold is a common feature in many chiral natural products and pharmaceuticals. researchgate.net Therefore, the development of stereoselective methods to produce chiral analogues is of significant interest. This involves creating molecules with a similar core structure but containing one or more stereocenters.

The primary strategies for achieving stereoselectivity in the synthesis of indole analogues are:

Asymmetric Catalysis: This is the most elegant and widely used approach. It employs a small amount of a chiral catalyst to induce enantioselectivity in a reaction. numberanalytics.com

Chiral Organocatalysts: Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for a variety of enantioselective reactions involving indoles, such as Friedel-Crafts alkylations. nih.govresearchgate.net They have also been used to develop an enantioselective version of the Fischer indole synthesis. sciencedaily.com

Chiral Metal Complexes: Transition metals coordinated to chiral ligands are used to catalyze a wide range of asymmetric transformations.

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. numberanalytics.com After the desired stereocenter has been set, the auxiliary is removed.

Biocatalysis: Enzymes are highly efficient and stereoselective catalysts that operate in environmentally friendly aqueous media under mild conditions. mdpi.comnumberanalytics.com They can be used to resolve racemic mixtures or to perform enantioselective transformations on indole precursors.

These methods can be applied to create analogues with stereocenters at various positions, such as at the C2 or C3 position of the indole ring, on a side chain attached to the ring, or in the form of axially chiral biaryl structures. oaepublish.com For example, an asymmetric Friedel-Crafts reaction could be used to introduce a chiral substituent at the C3 position of an indole precursor, leading to a chiral analogue of the target molecule.

Spectroscopic and Structural Elucidation of Methyl 5 Methoxy 1h Indole 7 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is the cornerstone for the structural elucidation of Methyl 5-methoxy-1H-indole-7-carboxylate, enabling the precise assignment of each proton and carbon atom within the molecular structure.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the protons. The signals are characterized by their chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J).

The spectrum typically exhibits a broad singlet for the N-H proton of the indole (B1671886) ring, a characteristic feature of such systems. The aromatic protons on the indole core appear as distinct signals in the downfield region. Specifically, the protons at positions 4 and 6 of the indole ring can be assigned based on their multiplicity and coupling patterns. The proton at position 2 often appears as a triplet, coupled to the proton at position 3 and the N-H proton. Similarly, the proton at position 3 shows a distinct multiplicity due to its coupling with the proton at position 2.

The two methyl groups, the methoxy (B1213986) (-OCH₃) and the ester (-COOCH₃), each give rise to a sharp singlet in the upfield region of the spectrum, readily distinguishable by their characteristic chemical shifts.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H | ~8.5-9.0 | br s | - |

| H-2 | ~7.2-7.3 | t | J = 2.8, 2.8 |

| H-3 | ~6.5-6.6 | t | J = 2.8, 2.8 |

| H-4 | ~7.3-7.4 | d | J = 1.5 |

| H-6 | ~6.8-6.9 | d | J = 1.5 |

| 5-OCH₃ | ~3.9 | s | - |

| 7-COOCH₃ | ~3.9-4.0 | s | - |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The spectrum shows distinct signals for the two sp³ hybridized methyl carbons of the methoxy and ester groups. The carbonyl carbon of the ester group appears significantly downfield, a characteristic feature of C=O bonds. The sp² hybridized carbons of the indole ring are observed in the aromatic region of the spectrum. Quaternary carbons, those not bonded to any protons, can be identified by their typically lower intensity signals and their absence in DEPT-90 or DEPT-135 spectra.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~125-126 |

| C-3 | ~102-103 |

| C-3a | ~128-129 |

| C-4 | ~115-116 |

| C-5 | ~154-155 |

| C-6 | ~100-101 |

| C-7 | ~110-111 |

| C-7a | ~131-132 |

| C=O | ~167-168 |

| 5-OCH₃ | ~55-56 |

| 7-COOCH₃ | ~51-52 |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Two-dimensional (2D) NMR experiments are crucial for unambiguously establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For instance, a cross-peak between the signals for H-2 and H-3 would confirm their adjacent relationship on the pyrrole (B145914) ring of the indole nucleus.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum. For example, the proton signal at ~7.3 ppm (H-4) would show a correlation to the carbon signal at ~115 ppm (C-4).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This technique is particularly useful for assigning quaternary carbons and piecing together the molecular fragments. For example, the protons of the ester methyl group (~3.9-4.0 ppm) would show a correlation to the carbonyl carbon (~167-168 ppm) and the C-7 carbon (~110-111 ppm), confirming the position of the methyl carboxylate group. Similarly, the methoxy protons would show a correlation to the C-5 carbon, confirming its attachment point.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental formula of a compound. For this compound, the molecular formula is C₁₁H₁₁NO₃.

Using techniques like Electrospray Ionization (ESI), the compound is ionized, typically by protonation to form the [M+H]⁺ ion. HRMS measures the mass-to-charge ratio (m/z) of this ion with very high accuracy (typically to four or more decimal places). The experimentally measured exact mass is then compared to the calculated theoretical mass for the proposed formula. A close match between the experimental and theoretical masses provides strong evidence for the correct molecular formula.

Table 3: HRMS Data for this compound

| Molecular Formula | Ion | Calculated m/z | Found m/z |

|---|

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the indole ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band is characteristically found in the range of 1680-1720 cm⁻¹, which is indicative of the carbonyl (C=O) group of the ester functionality.

C=C Stretches: Aromatic C=C bond stretching vibrations within the indole ring give rise to one or more bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are expected. The C-O stretch of the aryl ether (methoxy group) and the C-O stretches of the ester group will appear in the fingerprint region, typically between 1050 and 1300 cm⁻¹.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300-3400 |

| Aromatic C-H | Stretch | ~3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C=O (Ester) | Stretch | 1680-1720 |

| C=C (Aromatic) | Stretch | 1450-1600 |

Raman Spectroscopy

X-ray Diffraction Analysis for Crystal Structure Determination

A definitive crystal structure of this compound determined by single-crystal X-ray diffraction has not been reported in the crystallographic databases or scientific literature. Consequently, precise data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are currently unavailable.

While crystal structures for the isomeric compound, methyl 5-methoxy-1H-indole-2-carboxylate, have been determined, this data cannot be extrapolated to the 7-carboxylate isomer due to the different substitution pattern on the indole ring, which significantly influences molecular packing and crystal formation researchgate.net.

Crystalline Polymorphism Investigations

There are no published studies on the crystalline polymorphism of this compound. Polymorphism is the ability of a solid material to exist in multiple forms or crystal structures. Investigations into whether this compound can form different polymorphs, which would have distinct physical properties, have not been documented.

For context, research on the related compound 5-methoxy-1H-indole-2-carboxylic acid has identified and characterized different polymorphic forms, highlighting the potential for such phenomena within this class of molecules mdpi.comnih.govsemanticscholar.org. However, no equivalent investigations have been extended to its methyl ester at the 7-position.

Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, Pi-Stacking)

Without an experimentally determined crystal structure from X-ray diffraction analysis, a definitive description of the intermolecular interactions and molecular packing arrangements for this compound is not possible. The specific hydrogen bonding networks, potential pi-stacking interactions between indole rings, and other non-covalent forces governing its solid-state architecture remain uncharacterized.

Analysis of related structures, such as methyl 5,6-dimethoxy-1H-indole-2-carboxylate, shows the presence of N—H⋯O hydrogen bonds and π-stacking interactions, which are common motifs in the crystal engineering of indole derivatives nih.gov. However, the precise nature and geometry of these interactions in this compound are yet to be determined.

Chiroptical Spectroscopy for Chirality Studies (if applicable to chiral derivatives)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties such as electronic circular dichroism or circularly polarized luminescence. A review of the current literature does not indicate that chiral derivatives of this specific compound have been synthesized or subjected to chiroptical spectroscopic studies. Therefore, this area of analysis is not applicable at present.

Chemical Transformations and Derivative Synthesis of Methyl 5 Methoxy 1h Indole 7 Carboxylate

Functional Group Interconversions on the Indole (B1671886) Core

The functional groups on the indole core of Methyl 5-methoxy-1H-indole-7-carboxylate—the methoxy (B1213986) group at the C5 position, the methyl ester at C7, and the N-H of the pyrrole (B145914) ring—are all amenable to chemical modification.

Demethylation of the Methoxy Group: The methoxy group can be converted to a hydroxyl group through demethylation. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or nucleophilic reagents such as lithium iodide (LiI) in a suitable solvent. The resulting 5-hydroxy derivative is a common precursor for introducing other functionalities via etherification or other reactions.

Modification of the Carboxylate Group: The methyl ester at the C7 position can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, esters, or acid chlorides, providing a key handle for further diversification.

N-H Functionalization: The indole nitrogen is nucleophilic and can be deprotonated with a suitable base to form an indolyl anion. This anion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the N1 position.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. This compound provides a scaffold that can be systematically modified to explore how different chemical features influence its interaction with biological targets.

Alkylation, arylation, and acylation at the indole nitrogen (N1 position) are common strategies to probe the steric and electronic requirements of a biological target.

N-Alkylation: This is typically achieved by treating the indole with a base such as sodium hydride (NaH) followed by an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide). rsc.org This reaction introduces alkyl chains of varying lengths and branching, which can influence the compound's lipophilicity and binding affinity.

N-Arylation: The introduction of aryl groups can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which involves reacting the indole with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

N-Acylation/N-Sulfonylation: The indole nitrogen can be acylated using acid chlorides or anhydrides, or sulfonated using sulfonyl chlorides, to introduce electron-withdrawing groups that can alter the electronic properties of the indole ring and potentially form hydrogen bonds with a biological target.

Table 1: Examples of N-Substitution Reactions

| Reagent 1 | Reagent 2 | Product |

| Sodium Hydride | Iodomethane | Methyl 1-methyl-5-methoxy-1H-indole-7-carboxylate |

| Sodium Hydride | Benzyl Bromide | Methyl 1-benzyl-5-methoxy-1H-indole-7-carboxylate |

| Phenylboronic Acid | Copper(II) Acetate | Methyl 1-phenyl-5-methoxy-1H-indole-7-carboxylate |

The carboxylate group at the C7 position is a key site for modification, allowing for the introduction of groups that can participate in hydrogen bonding or ionic interactions. chim.it

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol (B129727) or THF. mdpi.comnih.gov The resulting 5-methoxy-1H-indole-7-carboxylic acid is a crucial intermediate. mdpi.comnih.gov

Amidation: The carboxylic acid can be coupled with a wide range of primary or secondary amines to form amides. This reaction is typically facilitated by coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). This allows for the systematic exploration of the chemical space around this position.

Table 2: Transformations of the Carboxylate Group

| Starting Material | Reagents | Product |

| This compound | LiOH, H₂O/THF | 5-methoxy-1H-indole-7-carboxylic acid |

| 5-methoxy-1H-indole-7-carboxylic acid | Benzylamine, HATU, DIPEA | N-benzyl-5-methoxy-1H-indole-7-carboxamide |

| 5-methoxy-1H-indole-7-carboxylic acid | Morpholine, EDC, HOBt | (5-methoxy-1H-indol-7-yl)(morpholino)methanone |

The indole ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. wikipedia.org The regioselectivity of these reactions is influenced by the existing substituents. The pyrrole ring is generally more reactive than the benzene (B151609) ring, with the C3 position being the most nucleophilic. However, the directing effects of the methoxy and carboxylate groups must also be considered.

Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce halogen atoms (bromine or chlorine) onto the indole ring, typically at positions ortho or para to the activating methoxy group, such as the C4 or C6 positions.

Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. The position of substitution will depend on the precise reaction conditions.

Formylation: The Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group (-CHO) onto the indole ring, often at the C3 position. acs.org

To further expand the diversity of derivatives, cross-coupling reactions are invaluable tools. mdpi.com These reactions typically require a halide or triflate handle on the indole ring, which can be installed via electrophilic halogenation as described above.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with a halide. For example, a bromo-substituted derivative of this compound can be reacted with various aryl or heteroaryl boronic acids to form new C-C bonds. mdpi.com

Heck Coupling: This reaction forms a C-C bond between an alkene and an aryl halide in the presence of a palladium catalyst.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes, to introduce alkynyl substituents.

Synthesis of Bioactive Analogues and Scaffolds

The chemical tractability of this compound makes it an important building block for the synthesis of complex, biologically active molecules. rsc.orgmdpi.comic.ac.uk The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. rsc.org

For example, derivatives of this scaffold have been investigated for their potential as inhibitors of enzymes like Receptor-Interacting Protein Kinase 1 (RIPK1), which is involved in inflammatory processes. The synthesis of these inhibitors often involves multi-step sequences starting from functionalized indoles. Modifications at the N1, C3, and C7 positions are systematically explored to optimize potency and selectivity. The ability to perform diverse chemical transformations such as N-alkylation, amidation, and cross-coupling reactions on the this compound core is essential for generating libraries of analogues for biological screening and developing new therapeutic agents. mdpi.comresearchgate.net

Regioselectivity and Stereoselectivity in Chemical Reactions

The regioselectivity of reactions involving this compound is dictated by the interplay of the electronic effects of its substituents. Stereoselectivity would become a factor in reactions that introduce a new chiral center or in reactions on derivatives that are already chiral.

Regioselectivity:

The indole core itself is highly nucleophilic. The C3 position of the pyrrole ring is generally the most reactive site for electrophilic attack due to its ability to form a stable cationic intermediate without disrupting the aromaticity of the benzene ring. However, the substituents on the benzene ring significantly influence the reaction sites.

Activating Group (C5-OCH₃): The methoxy group at the C5 position is a strong electron-donating group through resonance (+M effect). It increases the electron density of the benzene portion of the indole ring, particularly at the ortho (C4, C6) and para (C7) positions relative to itself. This strong activation makes the benzene ring a competitive site for electrophilic substitution.

Deactivating Group (C7-COOCH₃): The methyl carboxylate group at the C7 position is an electron-withdrawing group (-M and -I effects), which deactivates the ring towards electrophilic attack.

The combined influence of these groups leads to specific predictions for regioselectivity. The C5-methoxy group strongly activates the C4 and C6 positions. The C7-carboxylate group deactivates the ring, particularly the adjacent C6 position. Therefore, for many electrophilic aromatic substitution reactions, the C4 position is anticipated to be the most favored site of attack. This is supported by studies on analogous compounds; for instance, it has been anticipated that methyl 5,7-dimethoxyindole-2-carboxylate would undergo preferential electrophilic addition at the C4 position due to activation from the methoxy groups at C5 and C7. chim.it While the C3 position remains a possible site for reactions like formylation, strong electrophiles are expected to favor the highly activated C4 position.

Research Findings on Regioselectivity in Methoxy-Activated Indoles:

| Reactant | Reaction | Major Product (Regioisomer) | Reference |

| Methyl 5,7-dimethoxyindole-2-carboxylate | Electrophilic Addition | C4 substitution product | chim.it |

| 5,7-Dimethoxyindole | Electrophilic Substitution | C3 and C4 substitution products | chim.it |

| 5,6-Dimethoxy-1H-indole-2-carboxylate | Bromination (1 equiv. NBS) | 3-bromo derivative | chim.it |

Stereoselectivity:

This compound is an achiral molecule. Therefore, reactions with achiral reagents will not exhibit stereoselectivity unless a new stereocenter is formed, which would typically result in a racemic mixture.

Stereoselectivity would be a key consideration under the following circumstances:

Introduction of a Chiral Center: If a reaction creates a new chiral center (e.g., alkylation at C3 with a substituent that makes C3 a stereocenter), the product would be a racemate unless a chiral catalyst or reagent is used.

Reactions with Chiral Reagents: The use of chiral reagents or catalysts can induce stereoselectivity, leading to an enantiomeric or diastereomeric excess of one stereoisomer.

Reactions on Chiral Derivatives: If the starting material already possesses a chiral center (for example, if the indole nitrogen is substituted with a chiral group), incoming reagents may face steric hindrance that favors attack from one face of the molecule, resulting in diastereoselective synthesis. An example in a related indole synthesis involved the coupling of a bromomethylindole with a chiral auxiliary derived from D-valine, which resulted in the formation of a single trans diastereomer as the sole product. rsc.org

Currently, there is a lack of specific studies in the reviewed literature detailing stereoselective reactions performed directly on this compound.

Biological Activities and Molecular Mechanisms of Methyl 5 Methoxy 1h Indole 7 Carboxylate and Its Derivatives in Vitro and Mechanistic Focus

Antimicrobial Activity Studies (In Vitro)

Recent research has explored the antimicrobial potential of various indole (B1671886) derivatives. A notable study investigated a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which demonstrated significant antibacterial and antifungal activities against a panel of pathogens. nih.gov The activity of these compounds was found to be good to excellent, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range. nih.gov

The antibacterial efficacy of these indole derivatives has been linked to the inhibition of crucial bacterial enzymes. Molecular docking studies suggest that the probable mechanism of action for their antibacterial effect is the inhibition of E. coli MurB, an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.gov By disrupting this pathway, the compounds impede cell wall formation, leading to bacterial cell death. The derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the potency of reference antibiotics like ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold. nih.gov

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for a particularly potent derivative, compound 8 from the studied series.

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

| Staphylococcus aureus | 0.03 | 0.06 |

| Enterococcus faecalis | 0.03 | 0.06 |

| Sarcina lutea | 0.015 | 0.03 |

| Bacillus cereus | 0.008 | 0.015 |

| Escherichia coli | 0.03 | 0.06 |

| Pseudomonas aeruginosa | 0.015 | 0.03 |

| Enterobacter cloacae | 0.004 | 0.008 |

| Micrococcus flavus | 0.03 | 0.06 |

| Data derived from a study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives. nih.gov |

The antifungal activity of these indole-rhodanine hybrid molecules is believed to stem from a different molecular mechanism. nih.gov In silico analyses point towards the inhibition of 14α-lanosterol demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. The tested compounds showed potent activity against various fungal species, with Trichoderma viride being the most susceptible. nih.gov

Anticancer Activity Research (Cellular and Molecular Levels)

Derivatives of 5-methoxy-1H-indole-2-carboxylic acid have been a focal point of anticancer research, demonstrating significant cytotoxic effects against various human cancer cell lines. mdpi.comresearchgate.net These compounds act through multiple mechanisms, including the direct inhibition of cancer cell growth, modulation of critical signaling pathways, and induction of programmed cell death (apoptosis).

Numerous studies have confirmed the antiproliferative effects of 5-methoxy-indole derivatives through in vitro assays. For instance, a series of indole-based carbohydrazide (B1668358) compounds, synthesized from 5-methoxy-1H-indole-2-carboxylic acid, showed moderate to high cytotoxicity against human breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines. mdpi.com One derivative, in particular, exhibited potent activity with IC50 values as low as 0.57 µM against the MCF-7 cell line. mdpi.com

Similarly, another derivative, methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate, was evaluated for its cell growth inhibition against human breast adenocarcinoma (MCF-7), melanoma (A375-C5), and non-small cell lung cancer (NCI-H460) cell lines, demonstrating promising antitumoral activity with low GI50 values (concentration causing 50% growth inhibition). researchgate.net

The table below presents the in vitro antiproliferative activity of selected 5-methoxy-indole derivatives against various cancer cell lines.

| Compound Derivative | Cell Line | Activity (µM) | Metric |

| N'-(4-fluorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide (4e) | MCF-7 (Breast) | 0.57 | IC50 |

| N'-(4-fluorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide (4e) | HCT116 (Colon) | 1.95 | IC50 |

| N'-(4-fluorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide (4e) | A549 (Lung) | 3.49 | IC50 |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5g) | Panc-1 (Pancreas) | 0.029 | GI50 |

| Indole-2-carboxamide derivative (Va) | A-549 (Lung) | 0.026 | GI50 |

| Data compiled from studies on various 5-methoxy-indole derivatives. mdpi.comtandfonline.comnih.gov |

A key mechanism behind the anticancer effect of these indole derivatives is their ability to inhibit protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. nih.gov Dysregulation of kinase signaling is a hallmark of many cancers.

Studies on certain 5-chloro-indole-2-carboxamide derivatives revealed potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), including the drug-resistant T790M mutant. tandfonline.comnih.gov EGFR is a receptor tyrosine kinase that, when overactivated, drives tumor growth in many cancers. tandfonline.com Further investigations into a series of indole-2-carboxamides showed that these compounds can act as multi-target inhibitors, demonstrating inhibitory activity against not only EGFR but also other key kinases like BRAFV600E and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are involved in cell proliferation and tumor angiogenesis, respectively. nih.gov

Inducing apoptosis in cancer cells is a primary goal of chemotherapy. Several 5-methoxy-indole derivatives have been shown to effectively trigger this process through various molecular actions. The anticancer activity is linked to the modulation of proteins involved in both the intrinsic and extrinsic apoptotic pathways.

Research on potent indole-2-carboxamide derivatives demonstrated that these compounds can induce apoptosis by:

Activating Caspases: They significantly increase the levels of initiator caspase-8 and executioner caspase-3. Caspases are a family of proteases that, once activated, dismantle the cell in an orderly fashion. tandfonline.comnih.gov

Modulating Bcl-2 Family Proteins: The compounds were found to increase the expression of the pro-apoptotic protein Bax while simultaneously down-regulating the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov This shift in the Bax/Bcl-2 ratio favors the release of mitochondrial cytochrome c, a key step in initiating apoptosis.

Inhibiting Mcl-1: Other research has focused on developing tricyclic indole-2-carboxylic acid derivatives that potently and selectively inhibit Myeloid cell leukemia-1 (Mcl-1). nih.gov Mcl-1 is an anti-apoptotic protein from the Bcl-2 family that is frequently overexpressed in cancers, contributing to therapeutic resistance. nih.gov

The table below summarizes the effects of specific indole derivatives on key apoptotic markers in Panc-1 cancer cells.

| Apoptotic Marker | Effect of Compound Treatment | Fold Change vs. Control |

| Caspase-3 | Increased Activation | ~8-fold |

| Caspase-8 | Increased Activation | ~23 to 25-fold |

| Bax (Pro-apoptotic) | Increased Expression | ~36 to 37-fold |

| Bcl-2 (Anti-apoptotic) | Decreased Expression | Significant down-regulation |

| Data from a study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives. tandfonline.comnih.gov |

Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes)

While specific data on the inhibition of Cytochrome P450 (CYP) enzymes by Methyl 5-methoxy-1H-indole-7-carboxylate are not extensively documented in the available literature, research on closely related isomers, particularly derivatives of 5-methoxy-1H-indole-2-carboxylic acid (5MICA), has revealed significant activity against other enzyme systems.

A prominent target for these derivatives is Monoamine Oxidase B (MAO-B), a key enzyme in the catabolism of neurotransmitters like dopamine. Hydrazone hybrids derived from 5MICA have demonstrated notable inhibitory activity against human MAO-B (hMAO-B). mdpi.comresearchgate.net This inhibition is considered a promising strategy in the context of neurodegenerative disorders where MAO-B activity is often elevated. mdpi.com Studies have shown that hydroxyl and methoxy (B1213986) substitutions on the arylhydrazone fragment of 5MICA derivatives can enhance these neuroprotective and enzyme-inhibiting properties. mdpi.com For instance, certain 5MICA hybrids showed more potent MAO-B inhibitory effects when compared to reference compounds like melatonin (B1676174) and rasagiline. mdpi.comresearchgate.net

Beyond MAO-B, the broader indole-carboxylate scaffold has been investigated for the inhibition of other enzymes. The parent acid of a related isomer, 5-methoxyindole-2-carboxylic acid, is used as a reactant in the synthesis of inhibitors for Indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune response and cancer. sigmaaldrich.com Other substituted indoles have been designed as inhibitors of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and arachidonate (B1239269) 15-lipoxygenase (ALOX15), indicating the versatility of this chemical structure for targeting various enzymatic pathways. nih.govnih.govmdpi.com

| Compound Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Hydrazone derivatives of 5-methoxy-1H-indole-2-carboxylic acid (5MICA) | Monoamine Oxidase B (MAO-B) | Showed increased inhibition of hMAO-B, with greater potency observed in the 5MICA hybrids compared to other indole series. | mdpi.comresearchgate.net |

| 5-methoxyindole-2-carboxylic acid | Indoleamine 2,3-dioxygenase (IDO) | Used as a starting material for the preparation of IDO inhibitors. | sigmaaldrich.com |

| Substituted 5-(4-Methoxyphenyl)-1H-indoles | Arachidonate 15-lipoxygenase (ALOX15) | Act as substrate-specific, allosteric inhibitors of the enzyme's linoleate (B1235992) oxygenase activity. | nih.gov |

Receptor Binding and Modulation Studies (e.g., Melatoninergic Ligands)

The 5-methoxy-indole structure is a core component of melatonin, a hormone that regulates circadian rhythms through interaction with melatoninergic receptors (MT1, MT2, and MT3). Consequently, derivatives of this scaffold are of significant interest as potential melatoninergic ligands.

Research into nitro-substituted analogues of melatonin has provided insight into the structure-activity relationships for binding to these receptors. A study demonstrated that placing a nitro group at the 4-position of the 5-methoxy-indole core resulted in a compound with very high, nanomolar affinity and significant selectivity for the MT3 binding site over MT1 and MT2. nih.govebi.ac.uk In contrast, analogues with a nitro group at the 6- or 7-position lost affinity for the MT3 receptor while retaining good affinity for MT1 and MT2. nih.gov This highlights the sensitivity of receptor binding to the substitution pattern on the indole ring.

The versatility of the 5-methoxy-indole scaffold extends to other receptor systems. The parent compound, 5-methoxyindole-2-carboxylic acid, serves as a chemical precursor for the synthesis of selective ligands for Dopamine D3 and Serotonin 5-HT4 receptors, which are targets for neurological and psychiatric conditions. sigmaaldrich.com Furthermore, related indole-2-carboxamide structures have been identified as allosteric modulators of the Cannabinoid Receptor 1 (CB1), demonstrating that this chemical class can influence receptor function through mechanisms other than direct competitive binding. acs.org

| Compound | MT1 Receptor Ki (nM) | MT2 Receptor Ki (nM) | MT3 Receptor Ki (nM) | Reference |

|---|---|---|---|---|

| Melatonin | 0.22 | 1.1 | 23 | nih.gov |

| 4-Nitro-melatonin analogue | >1000 | >1000 | 6.6 | nih.gov |

| 6-Nitro-melatonin analogue | 0.21 | 1.3 | >1000 | nih.gov |

| 7-Nitro-melatonin analogue | 0.31 | 1.1 | >1000 | nih.gov |

Neuroprotective Research (In Vitro Models)

The antioxidant and enzyme-inhibiting properties of 5-methoxy-indole derivatives contribute to their significant neuroprotective effects observed in in vitro models of neurodegeneration. mdpi.com The parent acid of the isomer, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), has been shown to reduce infarct size and improve oxidative stress status in models of ischemic stroke. researchgate.net A key mechanism underlying this effect is the inhibition of mitochondrial dihydrolipoamide (B1198117) dehydrogenase (DLDH), which contributes to neuroprotection against ischemic injury. researchgate.net

Hydrazone derivatives of 5MICA have been extensively studied for their protective effects in neuronal cell cultures. mdpi.comresearchgate.net In human neuroblastoma SH-SY5Y cells, these compounds provided strong neuroprotection against oxidative stress induced by hydrogen peroxide (H₂O₂). mdpi.com Similarly, they protected against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in rat brain synaptosomes, a common in vitro model for Parkinson's disease. mdpi.comresearchgate.net Certain derivatives, particularly those with 2,3-dihydroxy, 2-hydroxy-4-methoxy, and syringaldehyde (B56468) substitutions, were found to be the most potent, restoring cellular and synaptosomal viability to nearly 80%. mdpi.com

Importantly, these compounds generally exhibit a good safety profile in vitro, with low hemolytic effects and high IC₅₀ values (>150 µM) in toxicity assays using SH-SY5Y and mouse brain endothelial (bEnd3) cell lines. mdpi.comresearchgate.net

| Neurotoxic Agent | Cell/Model System | Observed Protective Effect | Reference |

|---|---|---|---|

| Ischemia (modeled) | Rat models | The parent acid (MI2CA) reduced infarct size and oxidative stress. | researchgate.netmdpi.com |

| Hydrogen Peroxide (H₂O₂) | SH-SY5Y human neuroblastoma cells | Certain hydrazone derivatives exhibited the strongest neuroprotection against H₂O₂-induced stress. | mdpi.comresearchgate.net |

| 6-Hydroxydopamine (6-OHDA) | Rat brain synaptosomes | Derivatives restored synaptosomal viability, protecting against 6-OHDA toxicity. | mdpi.comresearchgate.net |

Investigation of Other Biological Activities (e.g., Anti-inflammatory, Antiviral, Anti-hypertensive - mechanistic, non-clinical)

Beyond the well-documented neuroprotective and antioxidant activities, the 5-methoxy-indole scaffold and its derivatives have been explored for other potential therapeutic applications based on mechanistic in vitro studies.

Anti-inflammatory Activity: The indole ring is a core feature of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. chemrxiv.org While direct studies on this compound are limited, research on other functionalized indole derivatives has shown promising anti-inflammatory activity. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard model for inflammation, have shown that certain indole derivatives can effectively inhibit the release of pro-inflammatory cytokines such as nitric oxide (NO), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov This suggests that the indole nucleus can serve as a scaffold for developing new anti-inflammatory agents.

Antiviral Activity: The indole framework is also present in antiviral agents. A noteworthy study investigated a series of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters for activity against SARS-CoV-2. nih.gov One derivative, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, demonstrated a potent and specific antiviral effect in vitro. It completely inhibited the replication of SARS-CoV-2 at a concentration of 52.0 μM (IC₅₀ = 1.06 µg/mL) and exhibited a high selectivity index (SI = 78.6). nih.gov The mechanism was found to involve the suppression of syncytium formation induced by the viral spike protein. nih.gov

Anti-hypertensive Activity: Currently, there is a lack of specific non-clinical or mechanistic studies investigating the anti-hypertensive properties of this compound or its immediate derivatives. While the indole scaffold is present in a wide array of pharmacologically active molecules, its potential role in blood pressure regulation through this specific chemical class remains an area for future investigation.

Computational and Theoretical Studies on Methyl 5 Methoxy 1h Indole 7 Carboxylate

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with their environment. There are no published MD simulation studies specifically involving Methyl 5-methoxy-1H-indole-7-carboxylate.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Despite the known biological importance of the indole (B1671886) scaffold, no molecular docking studies specifically targeting this compound against any biological receptor have been reported in the scientific literature. nih.govmdpi.com

Prediction of Binding Modes and Affinities

Consequently, without any available molecular docking studies, there are no predictions of binding modes or calculations of binding affinities for this compound with any protein or receptor targets.

Identification of Key Amino Acid Residues in Binding Sites

Currently, specific studies detailing the molecular docking of this compound into protein active sites and the subsequent identification of key interacting amino acid residues are not extensively available in the public domain. This type of analysis is crucial for understanding the molecular basis of a compound's biological activity and for structure-based drug design.

The process of identifying these key residues typically involves the following computational steps:

Protein Target Selection: A biologically relevant protein target is chosen based on the compound's known or hypothesized mechanism of action.

Molecular Docking Simulation: The three-dimensional structure of this compound is computationally docked into the binding site of the selected protein. This simulation predicts the preferred binding orientation and conformation of the ligand (the indole compound) within the active site.

Binding Affinity Prediction: Docking algorithms calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol), which indicates the stability of the ligand-protein complex.

Interaction Analysis: The resulting docked pose is analyzed to identify specific noncovalent interactions between the ligand and the protein's amino acid residues. These interactions can include:

Hydrogen Bonds: The indole N-H group, the methoxy (B1213986) oxygen, and the carbonyl oxygen of the ester group are all potential hydrogen bond donors or acceptors.

Hydrophobic Interactions: The indole ring and the methyl groups can form van der Waals interactions with nonpolar residues.

π-π Stacking: The aromatic indole ring can interact with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.

π-Cation Interactions: The electron-rich indole ring can interact with positively charged residues such as lysine (B10760008) and arginine.

By identifying which amino acid residues are involved in these critical interactions, researchers can understand the compound's structure-activity relationship and propose modifications to enhance its potency or selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. As of now, specific QSAR models developed exclusively for a series of analogs of this compound have not been prominently reported in scientific literature.

A typical QSAR study for this compound would involve these stages:

Dataset Collection: A dataset of indole derivatives with structurally similar cores to this compound and their corresponding measured biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure:

Constitutional Descriptors: Molecular weight, number of atoms, etc.

Topological Descriptors: Describing atomic connectivity.

Geometric Descriptors: Related to the 3D structure of the molecule.

Quantum Chemical Descriptors: Such as HOMO/LUMO energies, dipole moment, and partial charges.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

The resulting QSAR equation would allow for the prediction of the biological activity of new, unsynthesized indole derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Noncovalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

Noncovalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a powerful computational method for visualizing and characterizing weak, noncovalent interactions within a molecule (intramolecular) or between molecules (intermolecular). There are currently no specific published NCI or RDG analyses available for this compound.

This analysis is derived from Density Functional Theory (DFT) calculations of the molecule's electron density (ρ) and its gradient (∇ρ). The RDG is a dimensionless quantity defined as:

By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, different types of noncovalent interactions can be identified:

Strong Attractive Interactions (e.g., Hydrogen Bonds): Characterized by low RDG values and large negative values of sign(λ₂)ρ.

Weak Interactions (e.g., van der Waals): Indicated by low RDG values and values of sign(λ₂)ρ close to zero.

Strong Repulsive Interactions (e.g., Steric Clashes): Corresponding to low RDG values and large positive values of sign(λ₂)ρ.

For this compound, an NCI/RDG analysis could provide valuable insights into intramolecular interactions, such as potential weak hydrogen bonds or steric strain between the methoxy group at position 5 and the carboxylate group at position 7, which could influence the molecule's preferred conformation and reactivity.

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound is largely governed by the electron-rich nature of the indole ring system, which is further activated by the electron-donating methoxy group at the C5 position.

Electrophilic Aromatic Substitution: Indoles are highly susceptible to electrophilic aromatic substitution (EAS), and this is the most common reaction they undergo. nih.gov The electron-donating nature of the indole nitrogen makes the pyrrole (B145914) ring particularly reactive. Theoretical calculations and experimental evidence for related methoxyindoles provide a strong basis for predicting the reactivity of this specific compound.

Regioselectivity: For indoles, electrophilic attack typically occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate). nih.gov The presence of the electron-donating 5-methoxy group further enhances the electron density of the ring system, increasing its nucleophilicity. Kinetic studies on 5-methoxyindole (B15748) have quantified this effect, showing it to be more nucleophilic than unsubstituted indole. uni-muenchen.de

Predicted Sites of Attack:

C3 Position: This is the most likely site for electrophilic attack, as is typical for indoles.

C2 Position: While less favored, some electrophilic substitution can occur at the C2 position. Studies on the cyclization of 4-(5-methoxyindol-3-yl)butanol have shown that while the major pathway involves the C3 position, a minor pathway proceeds through direct attack at the C2 position. rsc.org

Benzene (B151609) Ring Positions (C4, C6): The C5-methoxy group activates the benzene portion of the indole ring. The C4 and C6 positions are ortho and para to the methoxy group, respectively, and are therefore activated towards electrophilic attack. However, substitution on the pyrrole ring is generally kinetically favored over the benzene ring.

Other Reactions:

Aryne Cycloadditions: The C6-C7 bond of the indole can, under specific conditions to form an indolyne intermediate, participate in cycloaddition reactions. Theoretical studies on 6,7-indolyne suggest that the C6 position is significantly more electrophilic than the C7 position due to polarization effects from the adjacent C7a-N bond. nih.gov This predicts a high degree of regioselectivity in reactions involving this intermediate.

Analytical Methodologies for Research Applications

Development of Chromatographic Methods for Purity Assessment and Quantification

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For Methyl 5-methoxy-1H-indole-7-carboxylate, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful tools for purity determination and quantitative analysis.

Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing non-volatile, polar to moderately polar compounds like this compound. The method separates compounds based on their hydrophobic interactions with a non-polar stationary phase and differential partitioning into a polar mobile phase.

A typical RP-HPLC method for this compound would utilize a C18 (octadecylsilane) column, which provides a hydrophobic stationary phase suitable for retaining the indole (B1671886) derivative. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often containing a small percentage of an acid like formic acid or trifluoroacetic acid to improve peak shape and resolution by protonating silanol (B1196071) groups on the stationary phase and suppressing the ionization of the analyte. Detection is most commonly achieved using an ultraviolet (UV) detector, as the indole ring system possesses a strong chromophore that absorbs UV light, typically around 220 nm and 280 nm. Purity is assessed by integrating the area of the main peak and comparing it to the total area of all detected peaks. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard at a known concentration.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic (e.g., 60% B) or Gradient (e.g., 20% to 95% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm or 280 nm (Diode Array Detector) |

| Injection Volume | 10 µL |

Gas Chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. As an ester, this compound possesses sufficient volatility for GC analysis, particularly at elevated temperatures. The technique separates compounds based on their partitioning between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column.

For this compound, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS), is often used. The analysis is performed using a temperature program where the column oven temperature is gradually increased to facilitate the elution of compounds with different boiling points. Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern. GC-MS analysis of related methoxy (B1213986) indole derivatives has been reported in the literature, confirming the feasibility of this approach. ekb.egnih.gov

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Injector Temperature | 270 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ion Source Temp. | 230 °C |

| Mass Range | m/z 50-500 |

Spectrophotometric Assays for Concentration Determination

UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of a compound in solution, provided it contains a suitable chromophore and the sample matrix is free from interfering substances. The indole nucleus in this compound provides the necessary chromophore for UV detection. The Beer-Lambert law forms the basis of this quantitative analysis, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To determine the concentration, a pure sample of the compound is dissolved in a UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile), and its UV spectrum is recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of several solutions of known concentrations at the determined λmax. The concentration of an unknown sample solution can then be determined by measuring its absorbance and interpolating from the calibration curve. For indole derivatives, characteristic absorbance maxima are typically observed in the regions of 210-230 nm and 270-290 nm.

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. While the target compound is neutral, its analysis by CE is possible through techniques like Micellar Electrokinetic Chromatography (MEKC) or by analyzing its hydrolyzed, anionic form, 5-methoxy-1H-indole-7-carboxylic acid.

In MEKC, a surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. Neutral analytes like this compound can partition into these micelles to varying degrees, allowing for their separation. Alternatively, the analysis can focus on the corresponding carboxylic acid, a potential impurity or degradation product. As an anion at neutral or basic pH, it can be readily separated by Capillary Zone Electrophoresis (CZE). Studies on other indolecarboxylic acids have demonstrated successful separation using phosphate (B84403) or borate (B1201080) buffers. rjraap.comnih.gov The use of borate buffers at high pH (e.g., pH 9.0-10.0) is common for the separation of carboxylated compounds. nih.govnih.gov

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte (BGE) | 75-100 mM Sodium Borate Buffer, pH 9.0 |

| Applied Voltage | 20 kV (negative polarity) |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV, 220 nm |

Methods for In Vitro Sample Analysis and Metabolite Profiling

When studying the effects or fate of this compound in biological systems, robust analytical methods are required to measure the parent compound and identify potential metabolites in complex in vitro matrices (e.g., liver microsome incubations, plasma, or cell culture media). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity and selectivity.

A typical workflow involves incubating the compound with a biological system, such as human liver microsomes, to simulate metabolism. The reaction is then stopped, and the sample is prepared, often by protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation. The supernatant is then injected into the LC-MS/MS system.

The LC method separates the parent compound from its metabolites and matrix components. The mass spectrometer, typically a triple quadrupole instrument, is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity for quantification.

For metabolite profiling, potential metabolic pathways for this compound include ester hydrolysis to the corresponding carboxylic acid and O-demethylation of the methoxy group. An LC-MS/MS method would be developed to monitor the parent compound and these predicted metabolites simultaneously.

| Compound | Predicted Metabolic Pathway | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |

|---|---|---|---|

| This compound | Parent Compound | 206.1 | 174.1 (Loss of CH₃OH) |

| 5-methoxy-1H-indole-7-carboxylic acid | Ester Hydrolysis | 192.1 | 146.1 (Loss of HCOOH) |

| Methyl 5-hydroxy-1H-indole-7-carboxylate | O-Demethylation | 192.1 | 160.1 (Loss of CH₃OH) |

Applications of Methyl 5 Methoxy 1h Indole 7 Carboxylate in Research and Development Non Clinical

Utility as a Precursor in Organic Synthesis

In the field of organic synthesis, Methyl 5-methoxy-1H-indole-7-carboxylate serves as a functionalized starting material for constructing more complex molecular architectures. The indole (B1671886) nucleus, particularly when activated by an electron-donating methoxy (B1213986) group, is amenable to a variety of chemical transformations.

The true utility of this compound is highlighted by its role as a key intermediate in multi-step synthetic pathways. The ester and methoxy groups on the indole ring act as synthetic "handles" that chemists can modify or use to build larger molecules. For instance, the methyl ester at the C7 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceutical compounds. Similarly, the N-H of the indole can be substituted, and the aromatic ring can undergo further functionalization.